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Abstract

CH6953755 is a potent and selective, orally active small-molecule inhibitor of YES1 kinase, a
member of the SRC family of non-receptor tyrosine kinases.[1][2][3] Emerging as a promising
therapeutic agent, CH6953755 has demonstrated significant anti-tumor activity in preclinical
models of cancers characterized by YES1 gene amplification.[4][5] This technical guide
provides a comprehensive overview of the downstream signaling effects of CH6953755, with a
focus on its mechanism of action, quantitative effects on key cellular processes, and detailed
experimental methodologies. The primary signaling cascade affected by CH6953755 is the
YES1-YAP1 axis, where inhibition of YES1 kinase activity leads to the suppression of the
transcriptional co-activator YAP1, a critical driver of cell proliferation and survival in susceptible
cancers.[4][5]

Mechanism of Action: Inhibition of the YES1-YAP1
Signaling Axis

CHG6953755 exerts its anti-tumor effects by directly targeting the kinase activity of YESL1. In
cancers with YES1 gene amplification, the overexpression of YESL1 leads to constitutive
activation of downstream signaling pathways that promote cell growth and survival. One of the
most critical downstream effectors of YES1 is the Yes-associated protein 1 (YAP1), a
transcriptional co-activator and a central component of the Hippo signaling pathway.[1][4]
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Under normal conditions, the Hippo pathway restricts organ size and prevents uncontrolled cell
proliferation by phosphorylating and inactivating YAP1. However, in YES1-amplified cancers,
hyperactive YES1 can override this regulation, leading to the dephosphorylation and nuclear
translocation of YAP1.[4][5] Once in the nucleus, YAP1 complexes with TEAD transcription
factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis,
such as CTGF and CYRG61.[6][7]

CH6953755 inhibits the catalytic activity of YES1, thereby preventing the autophosphorylation
of YESL1 at tyrosine 426 (Tyr426), a key step in its activation.[1][2] This leads to a cascade of
downstream effects, including the reduced nuclear translocation of YAP1 and a subsequent
decrease in the transcription of its target genes.[4][5] The net result is a potent and selective
inhibition of cell growth in cancers dependent on the YES1-YAPL1 signaling axis.
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Quantitative Data

The following tables summarize the key quantitative data on the in vitro and in vivo activity of

CH6953755.

Table 1: In Vitro Activity of CH6953755

Parameter Value Cell Line/System Reference
YES1 Kinase IC50 1.8 nM Biochemical Assay [1][2]13]
Cell Growth Inhibition YES1-amplified
B 0.001 -1 pM , [1]
(YES1-amplified) cancer cell lines
Inhibition of YES1
Autophosphorylation 0.001-1puM KYSE70 cells [1]
(Tyr426)
TEAD Luciferase
o KYSE70, RERF-LC-AI
Reporter Activity 0.1-3uM [1]
] cells
Suppression
Table 2: In Vivo Efficacy of CH6953755
Parameter Dosage Animal Model Key Findings Reference
Selective
Xenograft antitumor activity
) o 60 mg/kg/day models with with suppression
Antitumor Activity »
(oral, 10 days) YES1-amplified of phospho-
tumors Tyr426 YES1 in
tumors.
Dose-dependent Dose-dependent
YES1 7.5, 15, 30, 60 Xenograft suppression of 1
Phosphorylation mg/kg (oral) models phospho-Tyr426
Inhibition YESI.
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Experimental Protocols

Disclaimer: The following are illustrative protocols based on standard laboratory methods and
the available literature. They have not been directly confirmed by the original authors.

Cell Viability Assay (MTS-based)

This protocol describes a method to assess the effect of CH6953755 on the viability of cancer
cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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